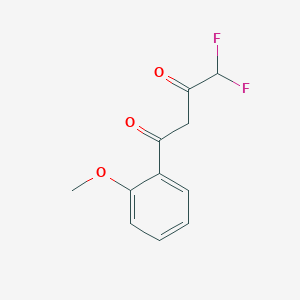
4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione” is a chemical compound with the molecular formula C11H10F2O3 . It has a molecular weight of 228.19 .
Molecular Structure Analysis
The molecular structure of “4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione” consists of 11 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms .
Scientific Research Applications
Synthesis and Biological Evaluation
4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione has been utilized in the synthesis of various chemical compounds. For instance, Chaudhari (2012) described the synthesis of hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl derivatives using a similar compound, which showed interesting antimicrobial activity (Chaudhari, 2012).
Interaction with Other Compounds
The interaction of this compound with primary amines to form Schiff base derivatives has been noted, as demonstrated in a study by Ahumada et al. (2014), where they investigated its reaction with ethylene diamine under specific conditions (Ahumada et al., 2014).
Tautomeric and Acid-Base Properties
Mahmudov et al. (2011) studied the tautomeric and acid-base properties of azoderivatives of similar β-diketones, which revealed the existence of these compounds in various tautomeric forms and their reaction behavior in different solvents (Mahmudov et al., 2011).
Applications in Dye-Sensitized Solar Cells
Research by Islam et al. (2006) explored the use of β-diketonato-ruthenium(II)-polypyridyl sensitizers in dye-sensitized solar cells. They synthesized a series of these complexes, including one derived from a compound closely related to 4,4-difluoro-1-(2-methoxyphenyl)butane-1,3-dione, which showed potential for solar energy conversion (Islam et al., 2006).
Development of Copper-Selective Electrodes
Kopylovich et al. (2011) used a similar compound for the development of copper-selective poly(vinyl) chloride membrane electrodes, demonstrating its potential in analytical applications for metal ion detection (Kopylovich et al., 2011).
Photoluminescent Behavior of Eu(III) Complexes
Wang et al. (2015) studied the synthesis and photoluminescent behavior of Europium(III) complexes using fluorinated β-diketone ligands. Their research indicates the potential of these compounds in the development of materials with specific photoluminescent properties (Wang et al., 2015).
Future Directions
properties
IUPAC Name |
4,4-difluoro-1-(2-methoxyphenyl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-16-10-5-3-2-4-7(10)8(14)6-9(15)11(12)13/h2-5,11H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNNJPSFUORRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1-(2-methoxyphenyl)butane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyanothiophen-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide](/img/structure/B2437561.png)
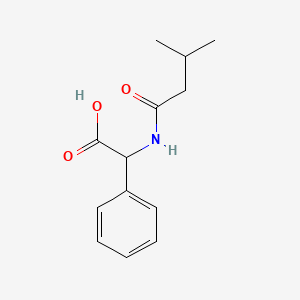
![2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2437564.png)
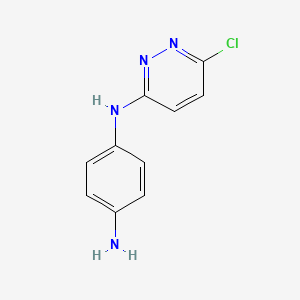
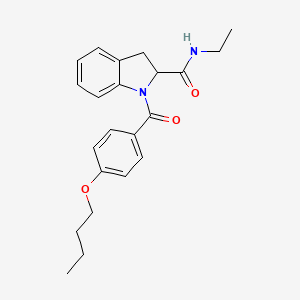
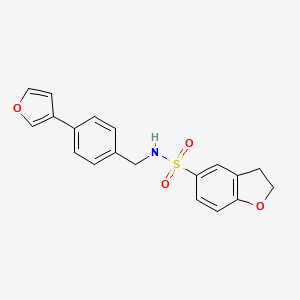
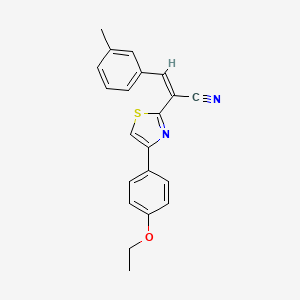
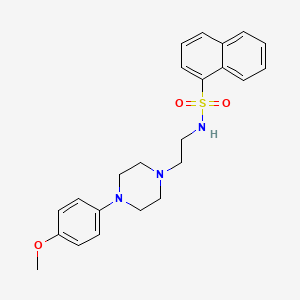
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide](/img/structure/B2437571.png)
![3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2437572.png)
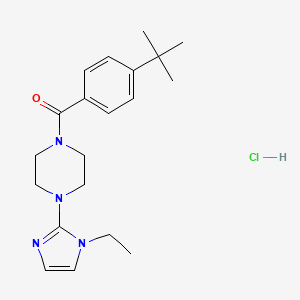
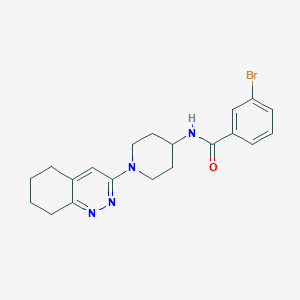

![2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one](/img/structure/B2437582.png)